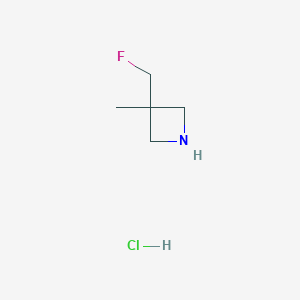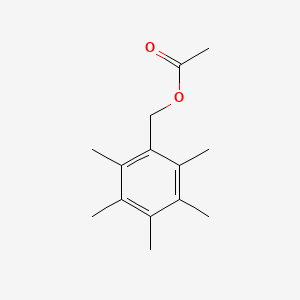![molecular formula C10H10N2O4 B2893276 (5E)-4-hydroxy-5-(hydroxyimino)-2,7-dimethyl-5H-pyrano[2,3-b]pyridin-8-ium-8-olate CAS No. 161153-99-7](/img/structure/B2893276.png)
(5E)-4-hydroxy-5-(hydroxyimino)-2,7-dimethyl-5H-pyrano[2,3-b]pyridin-8-ium-8-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-4-hydroxy-5-(hydroxyimino)-2,7-dimethyl-5H-pyrano[2,3-b]pyridin-8-ium-8-olate is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2. The purity is usually 95%.
BenchChem offers high-quality (5E)-4-hydroxy-5-(hydroxyimino)-2,7-dimethyl-5H-pyrano[2,3-b]pyridin-8-ium-8-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-4-hydroxy-5-(hydroxyimino)-2,7-dimethyl-5H-pyrano[2,3-b]pyridin-8-ium-8-olate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multi-Component Reactions for Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrano[2,3-b]pyridine derivatives, have been synthesized through multi-component reactions, offering a wide range of industrial, biological, and medicinal properties. For example, a study by Ryzhkova et al. (2023) explored the synthesis of a chromeno[2,3-b]pyridine derivative with good yield, highlighting the importance of these compounds in various applications, including drug design and material science (Ryzhkova et al., 2023).
Enzymatic Oxyfunctionalization for Chemical Synthesis
The enzymatic oxyfunctionalization of pyridine derivatives has been identified as a promising method for preparing hydroxylated pyridines. This approach, utilizing whole cells of Burkholderia sp., offers an attractive strategy for the synthesis of biologically active substances and polymers with unique physical properties, as described by Stankevičiūtė et al. (2016) (Stankevičiūtė et al., 2016).
Advanced Polymer Synthesis
Research by Wang et al. (2006) on the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride demonstrates the application of pyridine derivatives in creating materials with excellent thermal stability and mechanical properties. This study showcases the role of these compounds in developing high-performance polymers (Wang et al., 2006).
Antioxidant Properties and Chemical Reactivity
The synthesis and study of pyridinols, as detailed by Wijtmans et al. (2004), provide evidence of the significant antioxidant properties of these compounds. Such studies are crucial in the development of new antioxidants for medical and industrial applications (Wijtmans et al., 2004).
Supramolecular Chemistry and Crystal Engineering
Wang et al. (2014) explored the formation of novel crystals through hydrogen bonds and weak intermolecular interactions involving pyridine derivatives. This research highlights the importance of these compounds in crystal engineering and the design of molecular solids with specific properties (Wang et al., 2014).
Propiedades
IUPAC Name |
(5E)-8-hydroxy-5-hydroxyimino-2,7-dimethylpyrano[2,3-b]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-5-3-7(11-14)9-8(13)4-6(2)16-10(9)12(5)15/h3-4,14-15H,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICHNBUJOKUWAW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO)C2=C(N1O)OC(=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\O)/C2=C(N1O)OC(=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-4-hydroxy-5-(hydroxyimino)-2,7-dimethyl-5H-pyrano[2,3-b]pyridin-8-ium-8-olate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)


![8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2893198.png)
![(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2893200.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893202.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2893205.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate](/img/structure/B2893210.png)
![4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide](/img/structure/B2893211.png)
![Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate](/img/structure/B2893212.png)
![Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2893213.png)

![2-[(3,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2893216.png)